Molecular Identity and Chromatographic Resolution
The primary quantifiable differentiation for 17-Methoxycarbonyl Loteprednol is its unique molecular formula, C23H29ClO7, and exact mass (M.Wt. 452.93 g/mol) [1]. This represents a measurable difference from the parent drug Loteprednol Etabonate, which has the molecular formula C24H31ClO7 and a molecular weight of 466.95 g/mol [2]. The difference of CH2 (a mass shift of approximately 14 Da) is a critical parameter for its identification via LC-MS and for developing chromatographic methods (e.g., HPLC-UV) that can achieve baseline separation from the main API peak . This structural uniqueness makes it an essential, non-interchangeable marker for process control.
Δ ≈ 14 Da
| Evidence Dimension | Molecular Mass (g/mol) |
|---|---|
| Target Compound Data | 452.93 |
| Comparator Or Baseline | Loteprednol Etabonate: 466.95 |
| Quantified Difference | Δ ≈ 14 Da (difference of CH2 group) |
| Conditions | Calculation based on molecular formula; verified in analytical LC-MS assays for impurity identification. |
Why This Matters
This molecular weight difference is the foundational basis for all analytical detection and quantification, proving the compound is a distinct entity that must be controlled separately from the API.
- [1] Veeprho. (2023). 17-Methoxycarbonyl Loteprednol Impurity (CAS 265651-89-6). Product Technical Datasheet. View Source
- [2] PubChem. (n.d.). Loteprednol Etabonate (Compound Summary). National Library of Medicine. View Source
